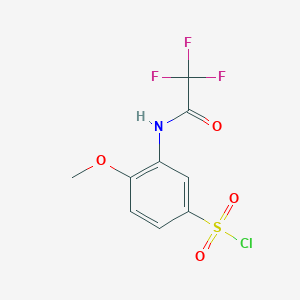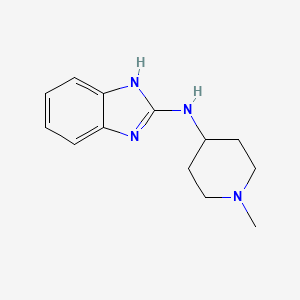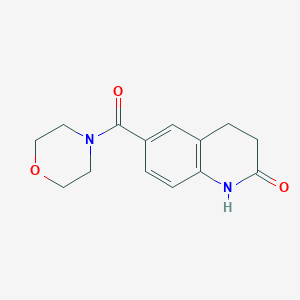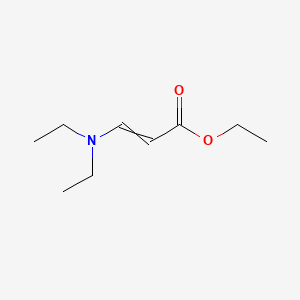
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO4S and a molecular weight of 317.67 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate salts.
Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.
Applications De Recherche Scientifique
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are important in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methoxy-benzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of the trifluoroacetamido group.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of the trifluoroacetamido group.
Uniqueness
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C9H7ClF3NO4S |
|---|---|
Poids moléculaire |
317.67 g/mol |
Nom IUPAC |
4-methoxy-3-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7-3-2-5(19(10,16)17)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clé InChI |
DFEBXVWRJFRKNR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)





